3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied for its potential as a PARP-1 inhibitor, which is involved in DNA repair damage . The inhibition of PARP-1 can compromise the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death .
Synthesis Analysis
The synthesis of this compound involves the use of cyclic compounds containing an active methylene group, thiophen-2-carbaldehyde, and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis
The presence of the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . Also, the presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme .Applications De Recherche Scientifique
Synthesis and Evaluation as Antibacterial Agents
The compound 3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to the broader class of substituted thienopyrimidines, which have been synthesized and evaluated for their antibacterial properties. The synthesis involves several steps, starting with the preparation of ethyl 2-aminothiophene-3carboxylate, leading to the key intermediate 3-(3-chloro-4-fluorophenyl) thieno [2, 3-d]pyrimidine-2, 4(1H, 3H)-dione. The nucleophilic substitution of this intermediate with various aromatic amines produces substituted thienopyrimidines. These compounds, characterized by their structural features and spectral analysis, exhibit antibacterial activity, highlighting their potential as antibacterial agents (More et al., 2013).
Potential Antihypertensive Agents
Another application of thienopyrimidine derivatives, similar to the compound , involves their evaluation as potential antihypertensive agents. A series of thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones with specific substitutions have been synthesized and tested for their antihypertensive effects in spontaneously hypertensive rats. The modifications in the phenyl ring and the presence of a [(2-methoxyphenyl)piperazinyl]ethyl moiety at specific positions significantly influenced their potency as oral antihypertensive agents, demonstrating the therapeutic potential of this class of compounds in managing hypertension (Russell et al., 1988).
Development of Non-Peptide Antagonists for Hormone Receptors
Thieno[2,3-d]pyrimidine-2,4-dione derivatives have also been explored for their potential in treating reproductive diseases by acting as non-peptide antagonists for hormone receptors. Specifically, the discovery and development of highly potent and orally active non-peptide antagonists targeting the human luteinizing hormone-releasing hormone (LHRH) receptor have been reported. These compounds show significant binding affinity and antagonistic activity towards the human LHRH receptor, offering a new class of therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).
Prosthetic Labeling of Peptides and Proteins
A related fluoropyridine-based maleimide reagent has been developed for the prosthetic labeling of peptides and proteins via selective conjugation with a thiol function. This methodology involves the incorporation of fluorine-18 into the pyridinyl moiety of the compound, allowing for efficient labeling of biomolecules for positron emission tomography (PET) imaging. This application demonstrates the compound's utility in the development of radiopharmaceuticals for diagnostic imaging (de Bruin et al., 2005).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-14-8-6-13(7-9-14)12-22-17-10-11-27-18(17)19(24)23(20(22)25)16-5-3-2-4-15(16)21/h2-11,17-18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCPMUKIFYMWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.